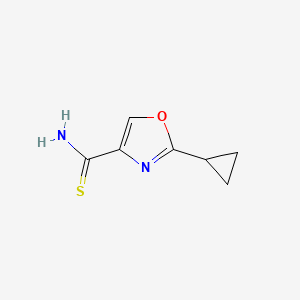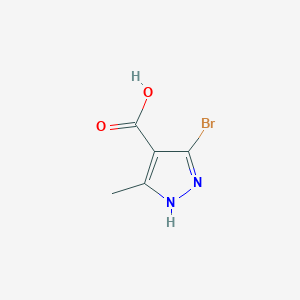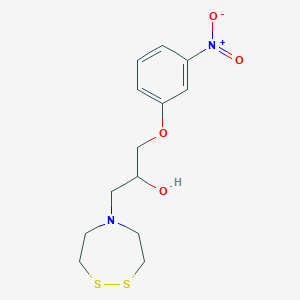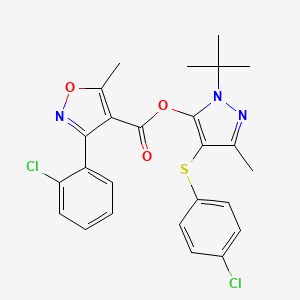![molecular formula C12H18ClNO3S2 B2553935 3-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methylbenzene-1-sulfonamide CAS No. 2320209-77-4](/img/structure/B2553935.png)
3-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methylbenzene-1-sulfonamide is an organic compound that features a sulfonamide group, a hydroxyl group, and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common route includes the following steps:
Starting Material: The synthesis begins with 4-methylbenzenesulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with 2-hydroxy-4-(methylsulfanyl)butylamine to form the sulfonamide linkage.
Chlorination: The final step involves the chlorination of the aromatic ring to introduce the chlorine atom at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It serves as a precursor in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl and methylsulfanyl groups contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-methylbenzenesulfonamide
- 3-chloro-2-hydroxy-4-methylchalcone
- 4,5′-dichloro-2′-hydroxy-4′-methylchalcone
Uniqueness
3-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methylbenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and methylsulfanyl groups in the butyl chain enhances its versatility in chemical synthesis and potential therapeutic applications.
Propiedades
IUPAC Name |
3-chloro-N-(2-hydroxy-4-methylsulfanylbutyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3S2/c1-9-3-4-11(7-12(9)13)19(16,17)14-8-10(15)5-6-18-2/h3-4,7,10,14-15H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERLZUWCTBFINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(CCSC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide](/img/structure/B2553853.png)




![4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2553864.png)


![2-[(2E)-1-(dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2553871.png)
![2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one](/img/structure/B2553872.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553873.png)
![1'-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2553874.png)

